molecular formula C13H11N3S2 B2946917 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 139614-67-8

4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2946917
CAS No.: 139614-67-8
M. Wt: 273.37
InChI Key: KRFZPLJZACBNAG-UHFFFAOYSA-N
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Description

4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the ring-closure reaction of thiophene-2-carbohydrazide with benzyl isothiocyanate. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetone, ethanol, or dimethyl sulfoxide, and the reaction is monitored using spectroscopic techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione: This compound is a tautomeric form of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and has similar chemical properties.

    5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the benzyl group but shares the triazole and thiophene rings.

    4-Benzyl-4H-1,2,4-triazole-3-thiol: Lacks the thiophene ring but contains the triazole and benzyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of the triazole, thiophene, and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c17-13-15-14-12(11-7-4-8-18-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFZPLJZACBNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333722
Record name 4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

139614-67-8
Record name 4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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